(-)-Chlorpheniramine maleate

Catalog No.
S523546
CAS No.
23095-76-3
M.F
C20H23ClN2O4
M. Wt
390.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Chlorpheniramine maleate

CAS Number

23095-76-3

Product Name

(-)-Chlorpheniramine maleate

IUPAC Name

(Z)-but-2-enedioic acid;(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

Molecular Formula

C20H23ClN2O4

Molecular Weight

390.9 g/mol

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1

InChI Key

DBAKFASWICGISY-HFNHQGOYSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Solubility

Soluble in DMSO

Synonyms

(-)-Chlorpheniramine maleate; (R)-(-)-Chlorpheniramine maleate; L-Chlorpheniramine maleate;

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O

Description

The exact mass of the compound (-)-Chlorpheniramine maleate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756684. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Studying Histamine Function:

Chlorpheniramine maleate is a well-characterized antagonist of histamine H1 receptors []. Histamine is a signaling molecule involved in various physiological processes, including allergic reactions, inflammation, and neurotransmission in the central nervous system []. By blocking H1 receptors, (-)-Chlorpheniramine maleate allows researchers to investigate the specific role of histamine signaling in various cell types and tissues.

For instance, studies have employed Chlorpheniramine maleate to explore histamine's involvement in:

  • Mast cell activation: Mast cells are immune cells that release histamine during allergic reactions. Chlorpheniramine maleate can help researchers understand how histamine contributes to mast cell function and allergic symptoms [].
  • Neurotransmitter function in the brain: Histamine also acts as a neurotransmitter in the brain, influencing sleep, wakefulness, and learning. Studies have used Chlorpheniramine maleate to dissect the role of histamine in these processes [].

(-)-Chlorpheniramine maleate is a first-generation antihistamine primarily used to alleviate symptoms associated with allergic conditions such as allergic rhinitis and the common cold. It operates by blocking the action of histamine, a substance that the body releases during allergic reactions. The compound has the chemical formula C₁₆H₁₉ClN₂·C₄H₄O₄, with a molecular weight of approximately 390.86 g/mol . Chlorpheniramine maleate is recognized for its effectiveness in reducing symptoms like sneezing, itching, and runny nose .

Chlorpheniramine acts as a competitive antagonist at histamine H1 receptors []. Histamine is a chemical released by the body during an allergic reaction, triggering symptoms like runny nose, itchy eyes, and sneezing. Chlorpheniramine binds to these receptors, preventing histamine from attaching and causing its effects [].

Physical and Chemical Properties

  • (-)-Chlorpheniramine:
    • Molecular Formula: C16H19ClN2 []
    • Molar Mass: 274.8 g/mol []
    • Melting Point: 133-135 °C []
    • Solubility: Slightly soluble in water, freely soluble in alcohol []
  • Maleate:
    • Molecular Formula: C4H4O4 []

Chlorpheniramine maleate acts as an inverse agonist at the histamine H₁ receptor, which means it binds to the receptor and stabilizes it in an inactive form, thereby preventing histamine from exerting its effects . The compound also exhibits weak anticholinergic activity by antagonizing muscarinic acetylcholine receptors, contributing to its drying effects on mucous membranes . Additionally, chlorpheniramine maleate has been shown to inhibit serotonin reuptake, although this effect is less pronounced compared to its antihistaminic properties .

The primary biological activity of (-)-chlorpheniramine maleate is its role as a histamine H₁ receptor antagonist. This activity helps mitigate allergic responses by blocking histamine's action in the body. It has been documented to possess a binding affinity (K_d) of approximately 15 nM for the H₁ receptor, indicating a strong interaction with this target . Furthermore, it demonstrates some activity against serotonin transporters (K_d = 15.2 nM), while showing weaker affinities for norepinephrine and dopamine transporters .

The synthesis of (-)-chlorpheniramine maleate typically involves the condensation of chlorpheniramine with maleic acid. This process can be carried out through various methods, including:

  • Direct Reaction: Chlorpheniramine is reacted with maleic acid under controlled conditions to form chlorpheniramine maleate.
  • Salt Formation: The free base form of chlorpheniramine can be treated with maleic acid in a solvent such as ethanol or methanol to precipitate the maleate salt.

These methods ensure high purity and yield of the final product, which can then be crystallized for pharmaceutical applications .

(-)-Chlorpheniramine maleate is widely used in clinical settings for:

  • Allergy Relief: It effectively alleviates symptoms of hay fever and other allergic reactions.
  • Cold Symptoms: Commonly included in over-the-counter medications for cold relief due to its ability to reduce nasal congestion and sneezing.
  • Veterinary Medicine: Used in treating allergic conditions in animals .

Additionally, it is often combined with other medications such as pseudoephedrine or acetaminophen to enhance therapeutic effects in multi-symptom relief formulations .

Research indicates that (-)-chlorpheniramine maleate may interact with other medications, particularly those affecting the central nervous system due to its sedative properties. It can enhance the effects of alcohol and other sedatives, leading to increased drowsiness and potential respiratory depression . Furthermore, caution is advised when used concurrently with monoamine oxidase inhibitors due to possible hypertensive crises.

(-)-Chlorpheniramine maleate shares similarities with several other antihistamines. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeMain UseUnique Features
DexchlorpheniramineDextrorotatory IsomerAllergy reliefHigher potency at H₁ receptor than chlorpheniramine
BrompheniramineHalogenated AlkylamineAllergy reliefSlightly different side effect profile
DiphenhydramineEthanolamine DerivativeAllergy & sleep aidStronger sedative effects
PromethazinePhenothiazine DerivativeAllergy & nausea reliefAdditional antiemetic properties

Chlorpheniramine's unique aspect lies in its balanced efficacy and side effect profile compared to these compounds, making it a preferred choice for many patients seeking relief from allergic symptoms without excessive sedation .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5T8587JTSU

Other CAS

113-92-8

Dates

Modify: 2023-08-15
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